![molecular formula C11H13ClN4 B1474881 (1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1694896-22-4](/img/structure/B1474881.png)
(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
The compound is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring. The triazole ring is substituted with a methanamine group and a 2-chloro-4-methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. This ring would be substituted at the 1-position with a methanamine group and at the 4-position with a 2-chloro-4-methylbenzyl group .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, particularly as ligands in transition metal complexes and in click chemistry . The specific reactivity of this compound would depend on the nature of the substituents and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar triazole ring, the nonpolar benzyl group, and the polar amine group .Scientific Research Applications
Drug Discovery
Triazole derivatives are known for their effectiveness in drug discovery due to their structural similarity with nucleobases. They can be used to replace nucleobases in medicinal compounds, potentially leading to new therapeutic agents .
Organic Synthesis
The triazole ring is a versatile component in organic synthesis. It can be used to create a wide range of complex molecules for various synthetic applications .
Polymer Chemistry
Triazoles can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength, which is valuable in materials science .
Supramolecular Chemistry
Due to their ability to engage in hydrogen bonding, triazoles are useful in supramolecular chemistry for creating complex structures through non-covalent interactions .
Bioconjugation and Chemical Biology
Triazole rings can act as linkers in bioconjugation, connecting biomolecules to other structures without disrupting their function, which is crucial in chemical biology .
Fluorescent Imaging
Triazoles have applications in fluorescent imaging due to their fluorescent properties, which can be utilized in biological studies and diagnostics .
Materials Science
The incorporation of triazoles into materials can lead to the development of new materials with enhanced properties suitable for advanced technological applications .
Antifungal Agents
Novel triazole derivatives have been synthesized as potential inhibitors of glucosamine-6-phosphate synthase (GlmS), which is a target for antifungal drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-8-2-3-9(11(12)4-8)6-16-7-10(5-13)14-15-16/h2-4,7H,5-6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBUAGKSELLVTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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